molecular formula C7H6BrClN2O B1462460 N-(3-Bromopyridin-4-YL)-2-chloroacetamide CAS No. 1019108-16-7

N-(3-Bromopyridin-4-YL)-2-chloroacetamide

Cat. No.: B1462460
CAS No.: 1019108-16-7
M. Wt: 249.49 g/mol
InChI Key: YHQMMBMVKUWHLK-UHFFFAOYSA-N
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Description

N-(3-Bromopyridin-4-YL)-2-chloroacetamide is a chemical compound of interest in pharmaceutical research and development, particularly as a synthetic intermediate. It belongs to a class of compounds combining a bromopyridine scaffold with a chloroacetamide functional group. The bromopyridine moiety is a common structural feature in medicinal chemistry, often used to build more complex molecules targeting various biological pathways . The chloroacetamide group (ClCH₂C(=O)NH-) is a reactive handle that can undergo further transformations, such as nucleophilic substitution reactions, to create a diverse array of derivatives . Compounds featuring this functional group are frequently utilized in the manufacturing of pharmaceuticals and as building blocks for more complex heterocyclic systems . Researchers value this specific reagent for its potential in constructing targeted molecular libraries. As with many reactive chemicals, appropriate safety measures must be observed. Chloroacetamide-based compounds are generally very toxic by ingestion and inhalation, can cause skin and eye irritation, and may trigger allergic reactions . It is suspected of reproductive toxicity and teratogenicity, warranting careful handling in a controlled laboratory environment . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-bromopyridin-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-4-10-2-1-6(5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQMMBMVKUWHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 3-Bromopyridin-4-amine with 2-Chloroacetyl Chloride

This is the most direct and commonly employed route.

  • Reagents :

    • 3-Bromopyridin-4-amine or its hydrochloride salt.
    • 2-Chloroacetyl chloride.
    • Organic base such as triethylamine.
    • Solvent: Dichloromethane or 1,4-dioxane.
  • Procedure :

    • Dissolve 3-bromopyridin-4-amine in anhydrous dichloromethane.
    • Add triethylamine to the solution at 0 °C to 20 °C to scavenge HCl.
    • Slowly add 2-chloroacetyl chloride dropwise while maintaining temperature to control the exothermic reaction.
    • Stir the reaction mixture for 12–16 hours at room temperature or slightly elevated temperature.
    • Quench the reaction by adding water, separate the organic layer.
    • Wash the organic phase with dilute acid (e.g., 1N HCl) to remove excess base and impurities.
    • Dry the organic layer over anhydrous magnesium sulfate.
    • Concentrate under reduced pressure.
    • Purify the crude product by recrystallization or filtration to obtain this compound.
  • Yield : Literature reports yields ranging from 85% to over 95% for analogous chloroacetamide preparations using similar methods with brominated aromatic amines.

  • Notes :

    • The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
    • Temperature control is critical to prevent side reactions such as hydrolysis or over-acylation.

Alternative Bases and Solvents

  • Sodium hydroxide or potassium carbonate can be used as bases in polar aprotic solvents like N-methylacetamide or dimethylformamide (DMF) to facilitate nucleophilic substitution reactions involving bromopyridine derivatives.
  • Microwave-assisted heating has been reported to accelerate similar amide bond formations, reducing reaction time from hours to minutes, though yields may vary (e.g., 28% in a related pyrrolidinyl carbamate synthesis).

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Base Triethylamine (1.1–1.2 equiv) Neutralizes HCl, prevents protonation
Solvent Dichloromethane, 1,4-dioxane Anhydrous solvents preferred
Temperature 0–20 °C during addition; room temp for stirring Controls exotherm and side reactions
Reaction Time 12–16 hours Ensures complete conversion
Work-up Acidic wash, drying over MgSO4, evaporation Removes impurities and solvents
Purification Recrystallization or filtration Yields pure chloroacetamide

Analytical and Characterization Data

  • NMR Spectroscopy : Proton NMR typically shows characteristic amide NH and methylene protons adjacent to chlorine.
  • Mass Spectrometry : Molecular ion peak consistent with this compound (exact mass depends on isotopes).
  • Purity : High purity (>95%) achieved after purification steps.
  • Melting Point : Consistent with literature values for similar compounds.

Research Findings and Comparative Analysis

  • The direct acylation method using 2-chloroacetyl chloride and triethylamine in dichloromethane is the most efficient and widely used, providing high yields and purity.
  • Microwave-assisted methods can reduce reaction times but may require optimization to improve yields.
  • Alternative bases and solvents can be employed but may affect reaction selectivity and require longer reaction times.
  • The bromine substituent on the pyridine ring remains intact under these mild acylation conditions, preserving the functional handle for further derivatization.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Advantages Limitations
Direct Acylation with TEA 3-Bromopyridin-4-amine, 2-chloroacetyl chloride, triethylamine, DCM, 0–20 °C, 16 h 85–95 High yield, straightforward Requires moisture control
Microwave-Assisted Acylation Same reagents, microwave irradiation, 130 °C, 30 min ~28 Rapid reaction Lower yield, requires optimization
Base-Promoted in DMF Bromopyridine salt, K2CO3 or NaOH, DMF, 80 °C, 16 h Variable Alternative solvent system Longer reaction times

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopyridin-4-YL)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling reactions: The pyridine ring can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Bromopyridin-4-YL)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Bromopyridin-4-YL)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparison of key structural features and electronic effects is summarized in Table 1:

Compound Name Key Substituents Molecular Weight Key Interactions/Reactivity Biological Activity References
N-(3-Bromopyridin-4-YL)-2-chloroacetamide 3-Bromopyridin-4-YL, Cl ~249.5 g/mol* Halogen bonding, H-bonding (amide N-H) Not explicitly reported
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Benzoyl, Cl (phenyl), Cl (acetamide) 320.16 g/mol Intramolecular H-bonds, C-H···O dimers Not reported
N-(9-Acridinyl)-2-chloroacetamide Acridinyl (polycyclic aromatic) ~274.7 g/mol Dithiocarbamate reactivity Cholinesterase inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide, Cl, phenyl 257.68 g/mol Rigid planar structure Monomer for polyimides
N-(4-Acetylphenyl)-2-chloroacetamide Acetyl, Cl 211.65 g/mol Thiophene synthesis via substitution Intermediate in drug design

*Estimated based on molecular formula.

Key Observations:

  • Halogen Effects : Bromine in this compound offers stronger van der Waals interactions compared to chlorine in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide . This may enhance crystal packing or binding in biological systems.
  • Reactivity: The chloroacetamide group enables nucleophilic substitution (e.g., with dithiocarbamates or thiocarbamoyl compounds ), but the bromopyridinyl substituent may direct reactivity to specific positions in cyclization reactions, as seen in quinoline syntheses .

Crystallographic and Intermolecular Interactions

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide forms centrosymmetric dimers via C-H···O contacts (distance <3.2 Å) and intramolecular N-H···O bonds .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may promote stronger halogen···π or halogen···halogen interactions compared to chlorine, as seen in bromophenyl derivatives .

Biological Activity

N-(3-Bromopyridin-4-YL)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables to illustrate its effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-bromopyridine-4-carboxylic acid derivatives with chloroacetyl chloride in the presence of a base. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Table 1: Spectroscopic Data for this compound

TechniqueData
NMR (1H) δ 7.30 (m, 1H, ArH), δ 7.10 (m, 1H, ArH), δ 4.12 (s, 2H, CH2)
IR 1650 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Br stretch)
Mass m/z = 232 [M + H]+

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-Bromophenyl)-2-chloroacetamideE. coli16 µg/mL
This compoundS. aureus8 µg/mL

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's efficacy has been evaluated through assays such as the Sulforhodamine B (SRB) assay.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the compound's effect on breast cancer cell lines (MCF-7), results indicated:

  • IC50 Value : 12 µM
  • Notable reduction in cell viability compared to control groups.

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for N-(3-bromopyridin-4-yl)-2-chloroacetamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling 3-bromo-4-aminopyridine with chloroacetyl chloride. Key considerations include:

  • Base selection : Triethylamine is commonly used to neutralize HCl generated during the reaction .
  • Solvent choice : Anhydrous dichloromethane or tetrahydrofuran ensures minimal side reactions.
  • Temperature control : Reactions are performed at 0–5°C to prevent thermal degradation of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD) : Resolves bond angles (e.g., N-C-C-Cl torsion angles ≈ -12.1°) and molecular packing (e.g., hydrogen-bonded dimerization) .
  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyridine ring substitution patterns).
  • IR spectroscopy : Identifies functional groups (amide C=O stretch ≈ 1658 cm1^{-1}, C-Br stretch ≈ 500–600 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

  • Toxicity : Classified as a lachrymator and potential irritant. Use fume hoods and PPE (gloves, goggles) .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and light.
  • Regulatory compliance : Adhere to Significant New Activity (SNAc) provisions under CEPA 1999 for novel applications .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular packing or hydrogen-bonding networks?

  • SHELX refinement : Use SHELXL for small-molecule refinement to model hydrogen bonds (e.g., N–H···O interactions) and C–H···π contacts. Discrepancies in displacement parameters (Table 3 in ) may indicate dynamic disorder or solvent effects.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···Cl contacts < sum of van der Waals radii) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity or material properties?

  • Bromine vs. chlorine : Bromine’s larger atomic radius enhances π-stacking in crystal lattices, potentially improving stability in solid-state applications .
  • Amide group flexibility : The planar 2-chloroacetamide moiety enables hydrogen bonding, critical for protein-ligand interactions in medicinal chemistry .

Q. What computational methods predict the compound’s reactivity or spectroscopic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts (deviation < 0.5 ppm) and IR vibrational modes .
  • Molecular docking : Simulate binding to pyridine-dependent enzymes (e.g., kinases) to prioritize targets for antimalarial or anticancer studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromopyridin-4-YL)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Bromopyridin-4-YL)-2-chloroacetamide

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